molecular formula C12H19NO3 B2466898 Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate CAS No. 2503155-13-1

Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate

Cat. No.: B2466898
CAS No.: 2503155-13-1
M. Wt: 225.288
InChI Key: UWTMCRWTZXEYBC-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate is a chiral carbamate derivative featuring a cyclopropane ring fused with a 3-oxocyclobutyl substituent. This compound is structurally significant in medicinal chemistry, particularly as a building block for synthesizing bioactive molecules. Its stereochemistry ((1R,2S)-configuration) and functional groups (tert-butyl carbamate and ketone) influence its reactivity, stability, and interactions in biological systems.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-6-9(10)7-4-8(14)5-7/h7,9-10H,4-6H2,1-3H3,(H,13,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTMCRWTZXEYBC-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl ketone derivative. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired product under metal-free conditions . The reaction conditions often involve moderate temperatures and the use of organic solvents to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tert-butyl esters, while reduction reactions can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate with key analogs based on substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
tert-butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate () 4-Hydroxyphenyl C₁₄H₁₉NO₃ 249.31 1196053-06-1 97% purity; used in protein degrader synthesis; stable at room temperature
tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate () 5-Bromothiophen-2-yl C₁₂H₁₆BrNO₂S 318.23 1379466-13-3 Predicted density: 1.45 g/cm³; potential electrophile for cross-coupling reactions
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate () Hydroxycyclopentyl C₁₀H₁₉NO₃ 201.26 1330069-67-4 Chiral building block for cyclopentane-based drug candidates
tert-butyl ((trans)-2-(1,1'-biphenyl-4-yl)cyclopropyl)carbamate () Biphenyl-4-yl C₂₁H₂₃NO₂ 329.42 1221595-68-1 Intermediate in kinase inhibitor synthesis; synthesized via reductive alkylation
tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate () Heterocyclic pyridinyl C₂₆H₃₁N₅O₅ 493.56 Not provided Studied for structure-activity relationships (SAR) in CNS-targeting therapeutics

Key Structural and Functional Differences

Substituent Effects: The 3-oxocyclobutyl group in the target compound introduces a strained ketone moiety, enhancing electrophilicity compared to the 4-hydroxyphenyl () or bromothiophene () analogs.

Stereochemical Impact :

  • The (1R,2S)-configuration in the target compound and its analogs (e.g., ) ensures enantioselective interactions in biological systems, critical for drug efficacy .

Synthetic Utility :

  • Bromothiophene and biphenyl derivatives () are tailored for Suzuki-Miyaura cross-coupling, while hydroxylated analogs () are optimized for hydrogen-bonding in proteolysis-targeting chimeras (PROTACs) .

Biological Activity

Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.288 g/mol
  • CAS Number : 847416-99-3
  • InChI Key : CLOXAWYNXXEWBT-UHFFFAOYSA-N

This compound exhibits biological activity primarily through its interaction with specific biological targets. The compound is believed to modulate pathways involved in cellular signaling and metabolic processes. Its structural features suggest potential interactions with enzymes and receptors that could lead to therapeutic effects.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, with a focus on its effects on cell viability, apoptosis, and anti-inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Cell Viability Inhibition of cell growth in cancer cell lines
Apoptosis Induction Increased apoptosis in treated cells
Anti-inflammatory Reduction in cytokine production in inflammatory models
Neuroprotective Effects Moderated protective activity against neurotoxins

Case Studies

  • Cancer Cell Lines :
    In a study examining the effects on various cancer cell lines, this compound demonstrated significant inhibition of cell proliferation. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • Neuroprotection :
    Research focusing on neuroprotective properties indicated that this compound could reduce neuronal death induced by amyloid-beta (Aβ) peptides. The results showed a decrease in TNF-α production, which is often elevated in neurodegenerative conditions, highlighting its potential role in treating diseases like Alzheimer's .
  • Inflammation Models :
    In models of inflammation, the compound exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines. This suggests that it may be beneficial in conditions characterized by chronic inflammation .

Research Findings

Recent studies have elucidated the pharmacological profile of this compound. Notably:

  • Cytotoxicity Assays : The compound was tested against various human cancer cell lines, revealing IC50 values that indicate effective cytotoxicity at micromolar concentrations.
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound may act as a modulator of specific signaling pathways involved in apoptosis and inflammation.

Q & A

Q. What are the key considerations for synthesizing Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate with high stereochemical fidelity?

Answer: Synthesis requires precise control of stereochemistry at the cyclopropane (1R,2S) and 3-oxocyclobutyl moieties. Key steps include:

  • Protection of amines : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during multi-step synthesis, as seen in analogous carbamate derivatives .
  • Cyclopropanation : Stereoselective cyclopropane formation via [2+1] cycloaddition or Simmons–Smith reactions, optimized using chiral catalysts or directing groups.
  • Oxocyclobutyl introduction : Coupling 3-oxocyclobutyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling, ensuring minimal epimerization .
  • Purification : Chromatography (HPLC or flash) and crystallization to isolate diastereomers, with yields typically 70-85% under optimized conditions .

Q. Which analytical techniques confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., cyclopropane coupling constants, oxocyclobutyl carbonyl peaks at ~210 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ expected for C₁₃H₂₁NO₃).
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, with purity >98% required for biological studies .
  • X-ray Crystallography : Resolves absolute configuration for critical intermediates .

Advanced Research Questions

Q. How do reaction parameters influence the yield and stereoselectivity in the synthesis of this compound?

Answer:

ParameterImpactOptimal Conditions
Temperature Low temps (−20°C to 0°C) reduce side reactions (e.g., epimerization) but slow cyclopropanation.0°C for cyclopropanation; RT for Boc protection .
Catalyst Chiral ligands (e.g., Rh(II) or Cu(I)) enhance stereoselectivity.Rh₂(OAc)₄ for cyclopropane (dr >10:1) .
Solvent Polar aprotic solvents (DMF, THF) stabilize intermediates.THF for coupling steps; DCM for Boc deprotection .
pH Basic conditions (pH 8–10) prevent carbamate hydrolysis.Triethylamine or NaHCO₃ buffers .

Q. What computational methods predict the reactivity of the 3-oxocyclobutyl group in this compound?

Answer:

  • Density Functional Theory (DFT) : Models transition states for cyclopropane ring-opening or nucleophilic attacks on the ketone.
  • Molecular Dynamics (MD) : Simulates solvent effects on conformational stability (e.g., cyclobutyl puckering) .
  • Docking Studies : Predicts interactions with biological targets (e.g., proteases), leveraging the oxocyclobutyl group’s electrophilicity .

Q. How does the stereochemistry at (1R,2S) affect biological activity or target interactions?

Answer:

  • Enzyme Selectivity : The (1R,2S) configuration in cyclopropane derivatives enhances binding to chiral enzyme pockets (e.g., LSD1 inhibitors show 10–100x selectivity over off-targets) .
  • Pharmacokinetics : Stereochemistry influences metabolic stability; (1R,2S) isomers resist CYP450 oxidation compared to (1S,2R) .
  • Crystal Structures : X-ray data reveal hydrogen bonding between the carbamate oxygen and active-site residues (e.g., Asn152 in SARS-CoV-2 Mpro) .

Methodological Challenges and Solutions

Q. How are diastereomeric byproducts resolved during synthesis?

Answer:

  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients to separate diastereomers (Rs >1.5) .
  • Crystallization-Induced Diastereomer Transformation : Recrystallization from ethanol/water enriches desired isomers to >99% ee .

Q. What strategies mitigate instability of the 3-oxocyclobutyl moiety during storage?

Answer:

  • Lyophilization : Freeze-drying under inert gas (N₂) prevents ketone hydration.
  • Additives : Include 1% BHT (butylated hydroxytoluene) to inhibit radical degradation .
  • Storage : −20°C in amber vials with desiccants (silica gel) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.